2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol
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Overview
Description
2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol is an organic compound that features a piperidine ring substituted with a butyl-pentyl chain and an ethanol group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol typically involves the reaction of piperidine with a butyl-pentyl halide under basic conditions to form the substituted piperidine. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution and ring-opening reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of biological activities.
N-Butylpiperidine: Similar structure but lacks the ethanol group.
2-(1-Pentyl)-piperidine: Similar structure but lacks the butyl group.
Uniqueness
2-[4-(1-Butyl-pentyl)-piperidin-1-yl]-ethanol is unique due to the presence of both a butyl-pentyl chain and an ethanol group, which may confer distinct chemical and biological properties compared to its simpler analogs .
Properties
IUPAC Name |
2-(4-nonan-5-ylpiperidin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO/c1-3-5-7-15(8-6-4-2)16-9-11-17(12-10-16)13-14-18/h15-16,18H,3-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJGOAHSZXTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)C1CCN(CC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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